

Unveiling the Molecular Architecture of Papulacandin C: A Technical Guide

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Compound of Interest

Compound Name: *Papulacandin C*

Cat. No.: *B15565096*

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Abstract

Papulacandin C, a member of the papulacandin family of antifungal antibiotics, exhibits potent activity against various yeast species, including *Candida albicans*. Its unique chemical structure, characterized by a spirocyclic diglycoside core linked to an unsaturated fatty acid moiety, is central to its mechanism of action: the inhibition of (1,3)- β -D-glucan synthase, an essential enzyme in fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the chemical structure of **Papulacandin C**, consolidating available data on its physicochemical properties, spectroscopic characteristics, and the experimental methodologies employed in its isolation and structural elucidation.

Chemical Structure and Physicochemical Properties

Papulacandin C is a complex glycolipid antibiotic produced by the fungus *Papularia sphaerosperma*.^[1] Its structure was determined through a combination of spectral analysis and chemical degradation reactions.^[2] The core of the molecule is a spirocyclic diglycoside, which is esterified with a long-chain unsaturated fatty acid.

The key structural features include:

- A Spirocyclic Diglycoside Core: This central motif is a defining characteristic of the papulacandin family.
- An Unsaturated Fatty Acid Side Chain: This lipophilic tail is crucial for its biological activity.

A summary of the key physicochemical properties of **Papulacandin C** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₂ O ₁₀	
Molecular Weight	574.7 g/mol	
IUPAC Name	[(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate	
CAS Number	61036-46-2	

Spectroscopic Data

The structural elucidation of **Papulacandin C** heavily relied on spectroscopic techniques. While detailed peak lists are not readily available in the public domain for **Papulacandin C** specifically, the following sections outline the expected spectroscopic data based on the known structure and data from related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule. A representative, though low-resolution, ¹H NMR spectrum of **Papulacandin C** has been published. A detailed analysis would reveal signals corresponding to the olefinic protons of the fatty acid chain, the sugar protons of the

diglycoside core, and the aromatic protons of the spirocyclic system. A summary of expected ^1H NMR chemical shifts is provided in Table 2.

Note: The following table is a representation of expected chemical shifts based on the known structure of **Papulacandin C**. Exact experimental values were not available in the reviewed literature.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Olefinic Protons	5.5 - 7.5	m
Anomeric Protons	4.5 - 5.5	d, m
Sugar Ring Protons	3.0 - 4.5	m
Fatty Acid Aliphatic Protons	0.8 - 2.5	m
Aromatic Protons	6.0 - 7.0	m

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of **Papulacandin C** would show distinct signals for the carbonyl carbon of the ester, the sp^2 carbons of the olefinic and aromatic systems, and the sp^3 carbons of the sugar moieties and the aliphatic chain. A summary of expected ^{13}C NMR chemical shifts is provided in Table 3.

Note: The following table is a representation of expected chemical shifts based on the known structure of **Papulacandin C**. Exact experimental values were not available in the reviewed literature.

Carbon	Expected Chemical Shift (ppm)
Carbonyl Carbon	165 - 175
Olefinic Carbons	110 - 150
Aromatic Carbons	100 - 160
Anomeric Carbons	95 - 105
Sugar Ring Carbons	60 - 85
Fatty Acid Aliphatic Carbons	10 - 40

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For **Papulacandin C**, high-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis would likely show cleavage of the ester linkage, yielding ions corresponding to the fatty acid and the glycosidic core.

Note: The following table represents a hypothetical fragmentation pattern for **Papulacandin C**. Exact experimental values were not available in the reviewed literature.

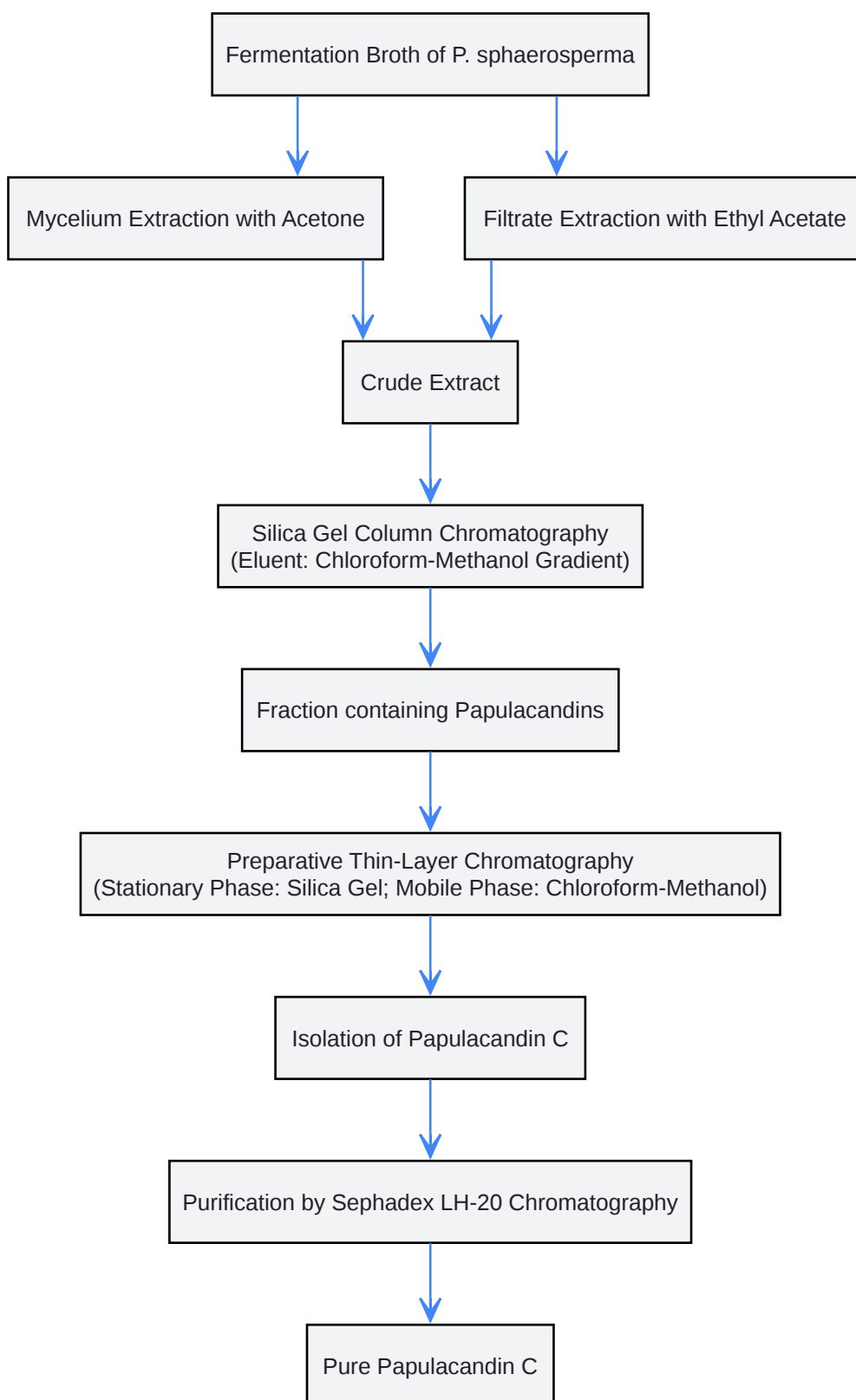
m/z	Proposed Fragment
574.2778	[M+H] ⁺
556.2673	[M - H ₂ O + H] ⁺
291.1596	[Fatty Acid Fragment] ⁺
284.1182	[Glycosidic Core Fragment] ⁺

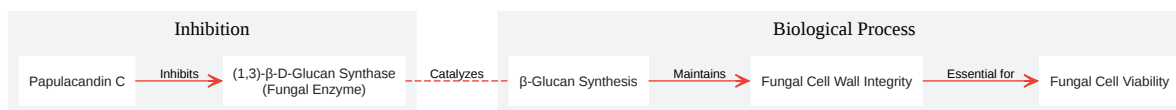
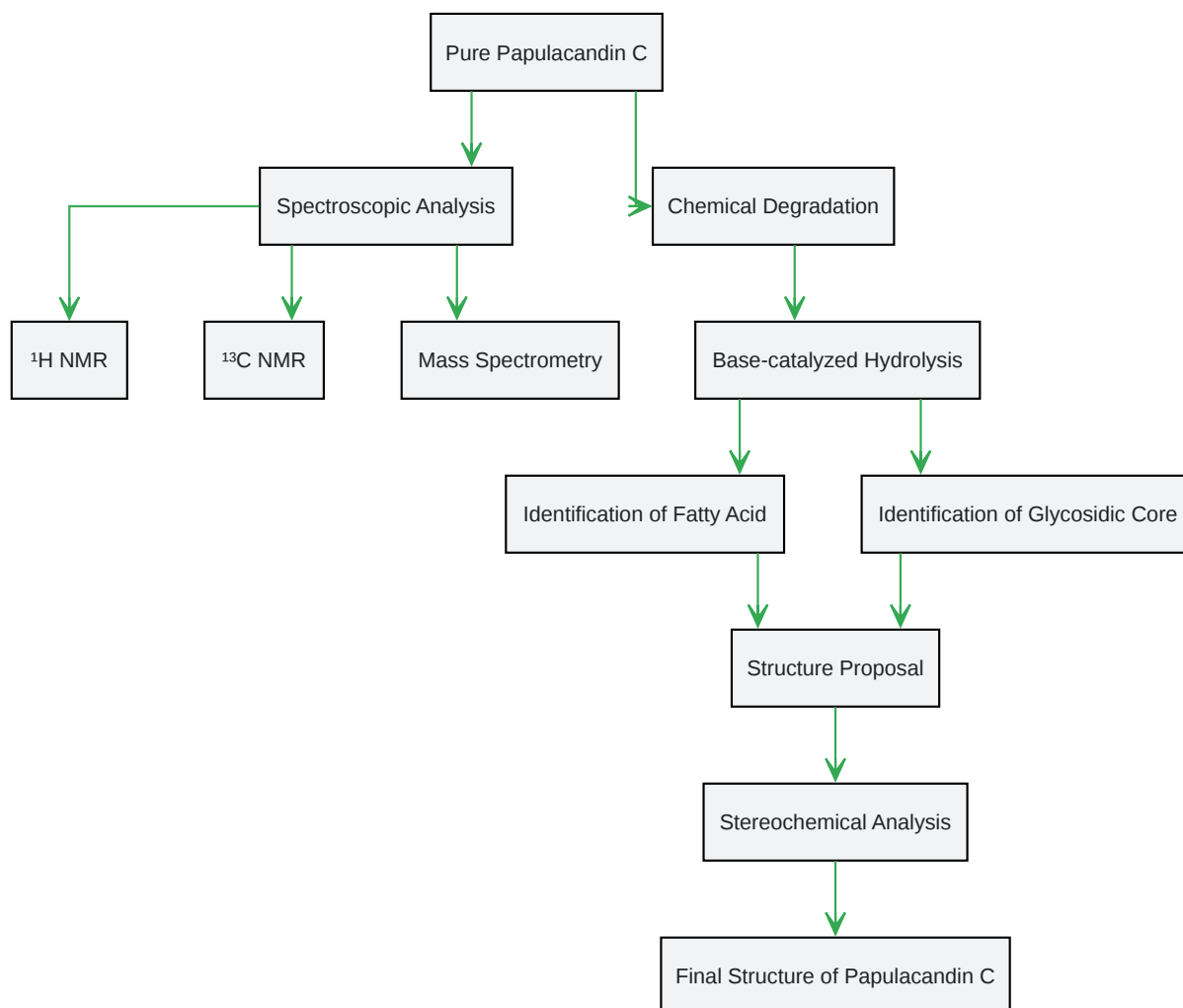
Experimental Protocols

The isolation and structure elucidation of **Papulacandin C** involved a series of meticulous experimental procedures. The following protocols are based on the methodologies described in the original literature by Traxler et al. and represent standard techniques in natural product chemistry.[3]

Isolation of Papulacandin C

The isolation of **Papulacandin C** from the fermentation broth of *Papularia sphaerosperma* is a multi-step process involving extraction and chromatography.





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